![molecular formula C8H12O B155133 2-Cyclohexylideneacetaldehyde CAS No. 1713-63-9](/img/structure/B155133.png)
2-Cyclohexylideneacetaldehyde
Overview
Description
2-Cyclohexylideneacetaldehyde is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.18 g/mol . The IUPAC name for this compound is 2-cyclohexylideneacetaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexylideneacetaldehyde consists of a cyclohexylidene group attached to an acetaldehyde group . The compound’s InChI string is InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 , and its canonical SMILES string is C1CCC(=CC=O)CC1 .Physical And Chemical Properties Analysis
2-Cyclohexylideneacetaldehyde has several computed properties. It has a XLogP3-AA value of 1.7, indicating its relative hydrophobicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 17.1 Ų .Scientific Research Applications
Organocatalytic Dienamine [4+2] Cycloaddition
Organocatalytic formed dienamines are shown to be involved in dynamic resolution of 2-cyclohexylidene acetaldehydes . By reaction of racemic 2-cyclohexylidene acetaldehydes with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst, tricyclic products are formed in good to high yield and excellent enantioselectivity . The diastereoselectivity depends on the substituent in the 2-cyclohexylidene acetaldehydes .
Synthesis of Tricyclic Products
The reaction of racemic 2-cyclohexylidene acetaldehydes with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst leads to the formation of tricyclic products . These products are formed in good to high yield and excellent enantioselectivity .
Dynamic Thermodynamic Resolution-Directed Pathway
Studies based on experimental observations and DFT-calculations point to a dynamic thermodynamic resolution-directed pathway . This involves the use of 2-cyclohexylidene acetaldehydes .
Transformations of Optically Active Products
Some transformations of the optically active products are also presented . These transformations involve the use of 2-cyclohexylidene acetaldehydes .
Analytical Chemistry
2-Cyclohexylideneacetaldehyde can be used in analytical chemistry, including NMR, HPLC, LC-MS, UPLC & more .
Organic Syntheses
The product of the reaction involving 2-cyclohexylideneacetaldehyde contains 10–15% of cyclohexenylacetaldehyde by GC analysis and 12–16% by NMR spectral analysis .
Mechanism of Action
Target of Action
The primary target of 2-Cyclohexylideneacetaldehyde is organocatalytic formed dienamines . Dienamines are intermediates in various organic reactions and play a crucial role in the dynamic resolution of 2-Cyclohexylideneacetaldehydes .
Mode of Action
2-Cyclohexylideneacetaldehyde interacts with its targets through a process known as organocatalytic dienamine [4+2] cycloaddition . In this process, the compound reacts with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst . This reaction leads to the formation of tricyclic products . The yield and enantioselectivity of these products are generally good to high, while the diastereoselectivity depends on the substituent in the 2-cyclohexylideneacetaldehydes .
Biochemical Pathways
The biochemical pathway affected by 2-Cyclohexylideneacetaldehyde involves the dynamic resolution of the compound itself . This process is directed by a dynamic thermodynamic pathway, as suggested by experimental observations and DFT-calculations .
Result of Action
The interaction of 2-Cyclohexylideneacetaldehyde with its targets results in the formation of tricyclic products . These products are formed in good to high yield and excellent enantioselectivity
Action Environment
The action of 2-Cyclohexylideneacetaldehyde can be influenced by various environmental factors. For instance, the presence of a diarylprolinol-silyl ether catalyst is necessary for the compound to interact with its targets . Additionally, the substituent in the 2-cyclohexylideneacetaldehydes can affect the diastereoselectivity of the resulting products . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of 2-Cyclohexylideneacetaldehyde.
properties
IUPAC Name |
2-cyclohexylideneacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMVPTHPBIDWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456047 | |
Record name | 2-cyclohexylideneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylideneacetaldehyde | |
CAS RN |
1713-63-9 | |
Record name | 2-cyclohexylideneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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